Methyl 4-amino-2-bromobenzoate

Overview

Description

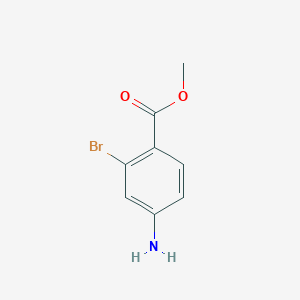

Methyl 4-amino-2-bromobenzoate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methanol molecule, and the aromatic ring is substituted with an amino group at the 4-position and a bromine atom at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-2-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-aminobenzoate. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like iron powder and ammonium chloride in aqueous 2-propanol.

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Reduction: Iron powder and ammonium chloride in aqueous 2-propanol.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products:

Substitution: Formation of various substituted benzoates.

Reduction: Conversion to this compound.

Oxidation: Formation of nitro derivatives.

Scientific Research Applications

Methyl 4-amino-2-bromobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-bromobenzoate involves its participation in various chemical reactions, leading to the formation of new chemical bonds. The compound’s reactivity is primarily due to the presence of the amino and bromine substituents, which facilitate nucleophilic and electrophilic reactions. These reactions result in the creation of more complex molecules with specific structural and functional properties .

Comparison with Similar Compounds

Methyl 2-amino-4-bromobenzoate: Similar structure but with the amino and bromine groups at different positions.

Methyl 4-amino-3-bromobenzoate: Another isomer with the bromine atom at the 3-position.

Methyl 2-bromo-4-methoxybenzoate: Contains a methoxy group instead of an amino group.

Uniqueness: Methyl 4-amino-2-bromobenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both amino and bromine groups at the 4- and 2-positions, respectively, makes it a valuable intermediate in organic synthesis, allowing for selective reactions and the formation of diverse products .

Biological Activity

Methyl 4-amino-2-bromobenzoate, a derivative of aminobenzoic acid, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its inhibitory effects on glutathione-related enzymes, antibacterial properties, and structure-activity relationships.

Chemical Structure and Properties

This compound (C₈H₈BrNO₂) features a bromine atom at the 2-position and an amino group at the 4-position of the benzoate ring. This specific arrangement influences its interactions with biological targets, particularly enzymes involved in detoxification processes.

Inhibitory Effects on Glutathione-Related Enzymes

Recent studies have highlighted the compound's role as an inhibitor of glutathione reductase (GR) and glutathione S-transferase (GST), both critical enzymes in cellular antioxidant defense:

- Study Findings : Korkmaz et al. (2023) demonstrated that this compound exhibited significant inhibitory activity against GR and GST in vitro. The compound was found to have low binding energy to these enzymes, suggesting a strong affinity for their active sites. Specifically, it was noted that this derivative had lower binding energies compared to other tested compounds, indicating its potential as a therapeutic agent targeting oxidative stress-related diseases .

| Compound | Ki Value (μM) | Binding Energy |

|---|---|---|

| This compound | Not specified | Lowest among derivatives |

| Methyl 4-amino-3-bromo-5-fluorobenzoate | 0.325 ± 0.012 | Not specified |

| Methyl 4-amino-2-nitrobenzoate | 92.41 ± 22.26 | Not specified |

Antibacterial Activity

This compound has also been investigated for its antibacterial properties:

- Antibacterial Studies : Research indicates that derivatives of methyl 4-amino benzoates exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, related studies suggest that modifications in the molecular structure can enhance or diminish this activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies:

- Modifications : Substituting different groups at various positions on the benzoate ring impacts the compound's efficacy as an enzyme inhibitor and its antibacterial properties.

- In Silico Predictions : Computational models have been employed to predict the ADME (Absorption, Distribution, Metabolism, Excretion) characteristics and toxicity profiles of this compound, supporting its development as a potential drug candidate .

Case Studies

Several case studies have documented the biological effects of this compound derivatives:

- Case Study 1 : A study published in Chemistry & Biodiversity evaluated the enzyme inhibition potential of various derivatives, including this compound. The findings suggested that structural modifications could lead to improved binding affinities and selectivity towards GR and GST .

- Case Study 2 : In another investigation focusing on antibacterial properties, extracts containing methyl derivatives were shown to inhibit bacterial growth significantly, reinforcing the need for further exploration into their pharmacological applications .

Q & A

Basic Research Questions

Q. What is a reliable synthetic route for Methyl 4-amino-2-bromobenzoate, and how can its purity be optimized?

Methodological Answer: A high-yield synthesis involves refluxing 4-amino-2-bromobenzoic acid (1 eq.) in methanol with SOCl₂ (3 eq.) as a catalyst. After overnight reflux, concentrate the mixture, partition between EtOAc and NaHCO₃, dry the organic layer (Na₂SO₄), and evaporate to obtain the ester as an off-white solid (99% yield). Purity is confirmed via NMR (δH: 7.69 ppm for aromatic protons, δC: 166.0 ppm for the ester carbonyl) and recrystallization using solvent systems optimized based on melting points of analogous brominated benzoates (e.g., mp 181°C for 4-bromo-2-methylbenzoic acid) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Assign aromatic protons (δH 6.50–7.69 ppm) and carbonyl groups (δC 166.0 ppm) to confirm regiochemistry and esterification.

- Melting Point Analysis : Compare with structurally similar compounds (e.g., 4-bromo-2-methylbenzoic acid, mp 181°C) to assess purity .

- Elemental Analysis : Verify C, H, N, and Br content to rule out byproducts.

Q. How should researchers safely handle this compound given limited toxicological data?

Methodological Answer:

- First Aid : For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. For skin contact, wash with soap/water for 15 minutes and remove contaminated clothing. Ingestion requires immediate mouth rinsing (if conscious) and medical attention .

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions with this compound?

Methodological Answer: The bromine at position 2 acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings at position 4. To validate regioselectivity, perform comparative studies using Pd catalysts (e.g., Pd(PPh₃)₄) and analyze coupling products via HPLC-MS. For example, analogous brominated benzoates (e.g., 2-(4-bromobenzoyl)benzoic acid) undergo selective cross-coupling to form fluorene derivatives .

Q. What strategies mitigate decomposition of this compound under thermal or photolytic conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) using protocols from NIST data on methyl 4-aminobenzoate (decomposition onset ~200°C). Store samples in amber vials at –20°C to prevent photodegradation .

- Reaction Optimization : Avoid prolonged heating >100°C; use inert atmospheres (N₂/Ar) during reflux.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Employ density functional theory (DFT) to calculate activation energies for SNAr (nucleophilic aromatic substitution) at positions 2 (Br) and 4 (NH₂). Compare with experimental outcomes using kinetic studies (e.g., monitoring reaction progress via HPLC). For instance, amino groups at position 4 may deactivate the ring toward further substitution, directing reactivity to the bromine site .

Q. What role does this compound play in synthesizing bioactive molecules?

Methodological Answer: It serves as a precursor for antimicrobial or anticancer agents. For example:

- Anticancer Derivatives : React with propargyl bromide to introduce alkynyl groups, followed by click chemistry with azides to generate triazole-linked compounds. Screen activity via MTT assays against cancer cell lines .

- Antimicrobial Agents : Couple with sulfonamide groups via diazotization and test against Gram-positive/negative bacteria using disk diffusion assays .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for this compound synthesis?

Methodological Answer:

- Parameter Optimization : Systematically vary reaction time (6–24 hrs), temperature (reflux vs. room temperature), and catalyst (SOCl₂ vs. H₂SO₄). Monitor progress via TLC.

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., unesterified acid) and adjust workup protocols (e.g., extended NaHCO₃ washing) .

Properties

IUPAC Name |

methyl 4-amino-2-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOQVTUWEHNNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80412824 | |

| Record name | methyl 4-amino-2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98545-64-3 | |

| Record name | methyl 4-amino-2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.